DS-1211 is a potent and selective novel small molecule tissue-nonspecific alkaline phosphatase (TNAP) inhibitor.
N-Acetyl-D-leucine is a metabolite found in or produced by Saccharomyces cerevisiae.
N-Acetyl-D-leucine
CAS No.: 19764-30-8
VCID: VC21536916
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Acetyl-D-leucine is a derivative of the amino acid D-leucine, with the chemical formula C8H15NO3 and CAS Number 19764-30-8 . It is part of the racemic mixture N-Acetyl-DL-leucine, which also includes N-Acetyl-L-leucine. N-Acetyl-D-leucine has been studied for its potential therapeutic effects, although it is generally considered less effective than its L-enantiomer in various medical applications. Biological Activity and MetabolismN-Acetyl-D-leucine is metabolized differently from its L-enantiomer. The L-enantiomer is more readily deacetylated to form L-leucine, which is then utilized by cells, particularly in the brain and muscles . In contrast, N-Acetyl-D-leucine is less efficiently metabolized and does not contribute significantly to the therapeutic effects observed with N-Acetyl-L-leucine . PharmacokineticsPharmacokinetic studies have shown that N-Acetyl-D-leucine has a longer half-life and higher plasma concentrations compared to N-Acetyl-L-leucine when administered as part of the racemic mixture. This is due to the differential metabolism and transport of the two enantiomers .
Research FindingsRecent studies have focused on the therapeutic potential of N-Acetyl-L-leucine rather than N-Acetyl-D-leucine. For example, in models of Niemann-Pick disease type C, N-Acetyl-L-leucine was found to reduce lysosomal volume more effectively than N-Acetyl-D-leucine . This suggests that N-Acetyl-L-leucine is the active form responsible for therapeutic effects in lysosomal storage disorders. |
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CAS No. | 19764-30-8 | ||||||||||||
Product Name | N-Acetyl-D-leucine | ||||||||||||
Molecular Formula | C8H15NO3 | ||||||||||||
Molecular Weight | 173.21 g/mol | ||||||||||||
IUPAC Name | (2R)-2-acetamido-4-methylpentanoic acid | ||||||||||||
Standard InChI | InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 | ||||||||||||
Standard InChIKey | WXNXCEHXYPACJF-SSDOTTSWSA-N | ||||||||||||
Isomeric SMILES | CC(C)C[C@H](C(=O)O)NC(=O)C | ||||||||||||
SMILES | CC(C)CC(C(=O)O)NC(=O)C | ||||||||||||
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C | ||||||||||||
Synonyms | N-Acetyl-D-leucine;19764-30-8;N-Acethy-D-leucine;Ac-D-Leu-OH;D-leucine,N-acetyl-;(R)-2-acetamido-4-methylpentanoicacid;UNII-91WU82GA22;91WU82GA22;MFCD00066069;NCGC00094935-01;Acetylleucine,D-;N-Acetyl-R-leucine;PubChem6386;Acetylleucine,(R)-;N-acetyl-(D)-leucine;2,N-Acetyl-D-leucine;AC1LOJL2;Leucine,N-acetyl-,D-;KSC174Q4J;A0876_SIGMA;SCHEMBL714003;CHEMBL174357;CTK0H4844;N-Acetyl-D-leucineAc-D-Leu-OH;MolPort-002-893-878 | ||||||||||||
PubChem Compound | 1241420 | ||||||||||||
Last Modified | Aug 15 2023 |
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